molecular formula C24H22N6O4S B2940001 1-(4-Methoxyphenyl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1172817-60-5

1-(4-Methoxyphenyl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2940001
CAS No.: 1172817-60-5
M. Wt: 490.54
InChI Key: GPCLQLCGVTXNRH-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H22N6O4S and its molecular weight is 490.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound belongs to a class of chemicals that has been the subject of extensive research due to their potential biological activities. Studies have focused on synthesizing new derivatives and analyzing their structures and properties. For instance, Hassan et al. (2014) synthesized a range of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, showcasing the compound's role in the creation of new chemical entities with potential biological activities (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

The compound and its derivatives have been evaluated for cytotoxic activities against various cancer cell lines. This research avenue explores the potential of these compounds as anticancer agents. For example, a study conducted by Hassan et al. (2014) involved screening for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's relevance in developing new anticancer treatments (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Anti-inflammatory Activities

Further research has expanded into the antimicrobial and anti-inflammatory potentials of the compound's derivatives. Abu‐Hashem et al. (2020) synthesized novel derivatives and evaluated them as cyclooxygenase inhibitors, revealing significant analgesic and anti-inflammatory activities. This study underscores the compound's utility in designing new therapeutic agents with anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Structure Analysis

The analysis of molecular structures through X-ray diffraction data has also been a focal point. Wang et al. (2017) reported on the X-ray powder diffraction data for a closely related compound, providing valuable information for understanding the compound's crystalline structure and aiding in the synthesis of anticoagulants (Wang, Suo, Zhang, Hou, & Li, 2017).

Properties

IUPAC Name

1-(4-methoxyphenyl)-N-[2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4S/c1-14-10-21(31)27-24(25-14)30-20(12-18(28-30)19-4-3-9-35-19)26-23(33)15-11-22(32)29(13-15)16-5-7-17(34-2)8-6-16/h3-10,12,15H,11,13H2,1-2H3,(H,26,33)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCLQLCGVTXNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CS3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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